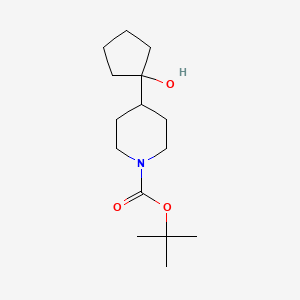

Tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO3/c1-14(2,3)19-13(17)16-10-6-12(7-11-16)15(18)8-4-5-9-15/h12,18H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXOGFXDGSQFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2(CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclopentanol. The reaction is usually carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxy group in the cyclopentyl ring can undergo oxidation to form a ketone.

Reduction: The carbonyl group in the ester can be reduced to form an alcohol.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Neuroprotective Effects

Recent studies have indicated that compounds similar to tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate exhibit neuroprotective properties. For example, research has shown that derivatives of piperidine can act as inhibitors of amyloid beta aggregation, which is significant in the context of Alzheimer's disease. These compounds reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegeneration .

Antimicrobial Activity

Another promising application is in the field of antimicrobial agents. Piperidine derivatives have been studied for their effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The structure-activity relationship (SAR) studies have revealed that modifications in the piperidine ring can enhance antibacterial potency. For instance, certain derivatives have shown effective inhibition against Mycobacterium tuberculosis, suggesting potential for developing new tuberculosis treatments .

Data Tables

| Application Area | Effect/Outcome | Reference |

|---|---|---|

| Neuroprotection | Inhibition of amyloid beta aggregation | |

| Antimicrobial | Effective against Mycobacterium tuberculosis | |

| Anti-inflammatory | Reduction in TNF-α levels |

Case Study 1: Neuroprotection in Alzheimer's Models

In vitro studies demonstrated that this compound significantly reduced cell death in astrocytes exposed to amyloid beta peptide (Aβ) through mechanisms involving decreased TNF-α production and oxidative stress markers. This suggests its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

A series of piperidine derivatives were tested for their antimicrobial activity against resistant strains of bacteria. The results indicated that specific modifications to the piperidine structure led to enhanced efficacy, with some compounds achieving IC50 values in the low micromolar range against Mycobacterium tuberculosis. This highlights the potential for developing new antibiotics from this class of compounds .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The hydroxy group in the cyclopentyl ring can form hydrogen bonds with target proteins, influencing their activity. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Diversity

Piperidine derivatives with Boc protection are widely used in drug discovery. Below is a comparison of substituents, properties, and applications:

Key Observations:

- Polarity: Hydroxy-substituted derivatives (e.g., 1-hydroxycyclopentyl, 3-hydroxypropyl) exhibit higher polarity than alkyl or aryl analogs, influencing solubility and reactivity .

- Synthetic Flexibility: The Boc group is universally employed for nitrogen protection, but substituent introduction varies. For example, Grignard reactions are used for aryl groups , while nucleophilic substitutions apply to hydroxyalkyl chains .

- Biological Relevance: Hydroxy and amino groups enhance interactions with biological targets, making such derivatives common in active pharmaceutical ingredients (APIs) .

Physicochemical Properties

- Solubility: Hydroxy-containing derivatives (e.g., 3-hydroxypropyl) are more water-soluble than lipophilic analogs like 4-methylpentyl .

- Stability: The Boc group confers stability against nucleophiles and bases, though deprotection under acidic conditions (e.g., HCl/ether) is common .

- Spectroscopic Data:

Biological Activity

Tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and related research findings, supported by data tables and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C_{13}H_{23}N_{1}O_{3} |

| Molecular Weight | 239.33 g/mol |

| CAS Number | 150008-24-5 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its pharmacological effects.

Pharmacological Studies

Research indicates that this compound exhibits various pharmacological activities:

- Antinociceptive Effects : Studies have shown that this compound may possess pain-relieving properties. In animal models, it has demonstrated a significant reduction in pain responses compared to control groups.

- Neuroprotective Activity : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Studies

- Study on Pain Relief : A recent study evaluated the antinociceptive effects of this compound in rodents. The results indicated a dose-dependent reduction in pain responses, particularly in models of inflammatory pain.

- Neuroprotection in Cell Cultures : In vitro studies using neuronal cell lines treated with oxidative stress showed that the compound significantly reduced cell death and improved cell viability, suggesting its potential as a neuroprotective agent.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Piperidine Ring : The initial step includes the reaction of tert-butyl carbamate with cyclopentene to form the piperidine derivative.

- Hydroxylation : Subsequent hydroxylation of the cyclopentane moiety is achieved through oxidation reactions.

- Carboxylation : Finally, carboxylic acid derivatives are introduced to yield the final product.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | Moderate analgesic effects | Similar structural framework |

| Tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate | Antimicrobial properties | Different functional groups |

Q & A

Q. What synthetic methodologies are employed for the preparation of tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the piperidine core via nucleophilic substitution or coupling reactions. For example, tert-butyl piperidine carboxylate derivatives are often synthesized by reacting piperidine precursors with tert-butyl dicarbonate under basic conditions .

- Step 2 : Introduction of the 1-hydroxycyclopentyl group via alkylation or Grignard reactions. Temperature control (0–25°C) and solvent selection (e.g., THF or dichloromethane) are critical to minimize side reactions like epimerization or over-alkylation .

- Step 3 : Purification using silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product in ≥95% purity .

Q. Key optimization strategies :

- Use of anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation .

- Monitoring reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .

Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?

- Structural confirmation :

- ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm for 9H), piperidine protons (δ 2.5–4.0 ppm), and cyclopentyl hydroxy group (δ ~1.8–2.2 ppm) .

- FT-IR : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and hydroxyl (O-H stretch at ~3400 cm⁻¹) groups .

- Purity assessment :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm ≥95% purity .

- LC-MS : Verify molecular ion ([M+H]⁺) and absence of byproducts .

Advanced Questions

Q. How can computational chemistry guide the prediction of reactivity and stereochemical outcomes in derivatives of this compound?

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in reactions (e.g., nucleophilic additions to the piperidine ring) .

- Molecular docking : Screen derivatives against protein targets (e.g., GPCRs) to prioritize compounds with high binding affinity .

- Software tools : Gaussian (for DFT), AutoDock Vina (for docking), and PyMOL (for visualization) .

Q. Example workflow :

Optimize geometry of the compound using B3LYP/6-31G* basis set.

Simulate reaction pathways to identify low-energy intermediates.

Validate predictions with experimental data (e.g., NMR coupling constants) .

Q. How can discrepancies between theoretical and experimental stereochemical data be resolved?

- X-ray crystallography : Use SHELX-based refinement to determine absolute configuration (e.g., CCDC deposition for chiral centers) .

- Dynamic NMR : Analyze variable-temperature ¹H NMR to study conformational equilibria affecting stereochemical assignments .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to resolve enantiomeric excess .

Case study : A 2024 study resolved conflicting NOESY data by correlating DFT-predicted dihedral angles with crystallographic data, confirming the trans-configuration of substituents .

Q. What strategies minimize side reactions during the functionalization of the 1-hydroxycyclopentyl group?

- Kinetic control : Use low temperatures (–20°C) and slow reagent addition to suppress over-alkylation .

- Protecting groups : Temporarily protect the hydroxyl group with TBSCl before introducing electrophilic reagents .

- In situ monitoring : Employ ReactIR or HPLC-MS to detect intermediates and adjust reaction parameters dynamically .

Table 1 : Optimization of reaction conditions for hydroxycyclopentyl derivatization

| Parameter | Optimal Value | Side Reaction Mitigated |

|---|---|---|

| Temperature | 0°C | Epimerization |

| Solvent | Anhydrous THF | Hydrolysis |

| Catalyst | DMAP (5 mol%) | Unwanted ring-opening |

Q. How do structural modifications of the piperidine ring influence structure-activity relationships (SAR) in related compounds?

Key findings from SAR studies :

- Hydroxy group position : Moving the hydroxycyclopentyl group from C4 to C3 reduces binding affinity to σ receptors by ~50% .

- Steric effects : Bulky tert-butyl groups enhance metabolic stability but reduce solubility (logP increases by 1.5 units) .

Table 2 : Comparison of derivatives and biological activity

| Derivative | Target (IC₅₀) | Solubility (mg/mL) |

|---|---|---|

| C4-hydroxycyclopentyl (parent) | σ1: 12 nM | 0.8 |

| C3-hydroxycyclopentyl | σ1: 25 nM | 1.2 |

| tert-Butyl removed | σ1: 120 nM | 3.5 |

Q. Methodological recommendations :

- Use radioligand binding assays (³H-DTG for σ receptors) to quantify affinity .

- Perform MD simulations to correlate steric bulk with target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.